![molecular formula C10H14S2 B14705321 Benzene, [2,2-bis(methylthio)ethyl]- CAS No. 15362-00-2](/img/structure/B14705321.png)
Benzene, [2,2-bis(methylthio)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [2,2-bis(methylthio)ethyl]- is an organic compound with the molecular formula C10H14S2 It is characterized by the presence of a benzene ring substituted with a [2,2-bis(methylthio)ethyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(methylthio)ethyl]- typically involves the reaction of benzene with [2,2-bis(methylthio)ethyl] halides under specific conditions. One common method is the alkylation of benzene using [2,2-bis(methylthio)ethyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of Benzene, [2,2-bis(methylthio)ethyl]- may involve continuous flow processes where benzene and [2,2-bis(methylthio)ethyl] chloride are fed into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [2,2-bis(methylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides or sulfones back to the thioether.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [2,2-bis(methylthio)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Benzene, [2,2-bis(methylthio)ethyl]- involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can include:
Nucleophilic Attack: The sulfur atoms can act as nucleophiles, attacking electrophilic centers in other molecules.
Coordination with Metals: The compound can coordinate with metal ions, forming complexes that can be used in catalysis or as intermediates in chemical reactions.
Pathways Involved: The compound can participate in pathways involving sulfur metabolism or redox reactions, influencing the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate: Similar structure with additional functional groups.
1,3-bis((2-methylthio)phenylimino)methylbenzene: Contains similar sulfur-containing groups but with different substitution patterns.
1,4-bis((2-methylthio)phenylimino)methylbenzene: Another compound with sulfur-containing groups and different substitution patterns.
Uniqueness: Benzene, [2,2-bis(methylthio)ethyl]- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metals makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
15362-00-2 |
|---|---|
Formule moléculaire |
C10H14S2 |
Poids moléculaire |
198.4 g/mol |
Nom IUPAC |
2,2-bis(methylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C10H14S2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
MVFAWJMIMRCSHW-UHFFFAOYSA-N |
SMILES canonique |
CSC(CC1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




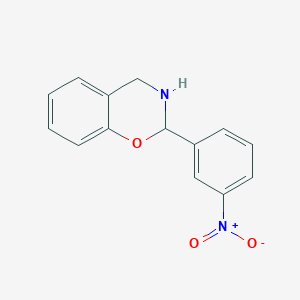

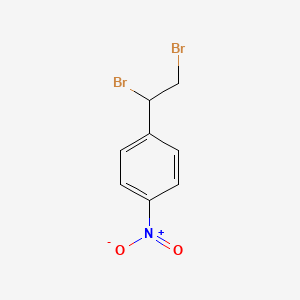

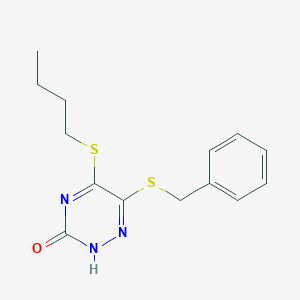
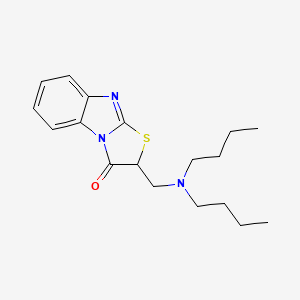
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
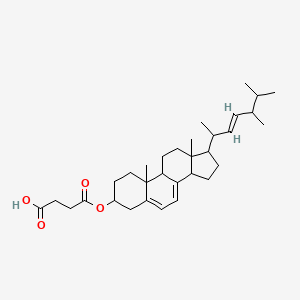
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
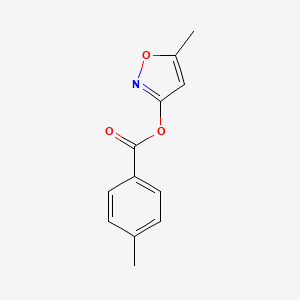
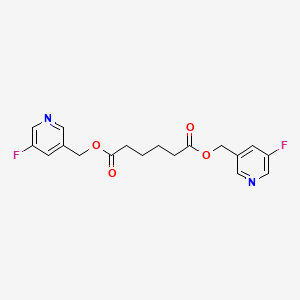
amino}benzoic acid](/img/structure/B14705315.png)
